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N-Cyclohexyl-3-fluoro-5-

nitrobenzamide

Cat. No.: B7942524

Get Quote

Executive Summary
This application note details the protocol for the synthesis, single-crystal growth, and X-ray

diffraction (XRD) analysis of N-Cyclohexyl-3-fluoro-5-nitrobenzamide. This compound

represents a critical scaffold in medicinal chemistry, combining a lipophilic cyclohexyl moiety

(for membrane permeability) with a metabolically stable fluorinated core and an electron-

withdrawing nitro group.

The following guide provides a self-validating workflow for researchers to determine the crystal

packing forces, specifically analyzing the competition between N–H···O hydrogen bonding and

C–H···F interactions in the solid state.

Chemical Context & Significance
The target molecule, N-Cyclohexyl-3-fluoro-5-nitrobenzamide, is a substituted benzamide.

Structural analysis of this class is vital for understanding:
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Bioavailability: The "twist angle" between the phenyl ring and the amide plane directly

influences solubility and receptor binding.

Polymorphism: Benzamides are prone to polymorphism; identifying the thermodynamically

stable form is a regulatory requirement in drug development.

Fluorine Interactions: The meta-fluoro substituent often engages in weak C–H···F contacts,

acting as a "steering" force in crystal lattice formation.

Target Molecular Structure[1][2][3][4][5]
Core: Benzamide[1][2][3][4][5][6]

Substituents:

N-Cyclohexyl: Steric bulk, likely adopts a chair conformation.

3-Fluoro: H-bond acceptor, metabolic blocker.

5-Nitro: Strong electron withdrawer, H-bond acceptor.

Experimental Protocol: Synthesis to Structure
Synthesis & Crystallization
Prerequisite: All reagents must be ACS grade. Reaction Type: Nucleophilic Acyl Substitution.

Step-by-Step Methodology:

Reagents: Dissolve 3-fluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane

(DCM).

Base Addition: Add Triethylamine (Et3N, 1.2 eq) to scavenge HCl.

Amine Addition: Dropwise addition of Cyclohexylamine (1.0 eq) at 0°C under N2

atmosphere.

Work-up: Stir for 4 hours. Wash with 1M HCl (remove unreacted amine), then sat. NaHCO3

(remove acid). Dry organic layer over MgSO4.
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Crystallization (Critical Step):

Solvent System: Slow evaporation of Ethanol/CHCl3 (1:1 v/v) or vapor diffusion of Hexane

into Ethyl Acetate.

Target: Colorless blocks or prisms suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm).

Crystallographic Data Collection Strategy
To ensure high-resolution data suitable for publication (Acta Cryst. standards):

Temperature: Collect at 100 K (using N2 stream) to reduce thermal motion of the cyclohexyl

ring.

Resolution: Aim for 0.75 Å or better.

Redundancy: >4.0 to ensure accurate intensity statistics.

Structural Analysis & Discussion
Predicted Unit Cell & Space Group
Based on homologous structures (e.g., N-cyclohexyl-3-fluorobenzamide [1] and N-cyclohexyl-

2-nitrobenzamide [2]), the target is predicted to crystallize in a Monoclinic system, likely space

group P2₁/c or P2₁/n.

Table 1: Comparative Crystallographic Parameters (Analogs vs. Target Prediction)

Parameter
N-Cyclohexyl-3-
fluorobenzamide
[1]

N-Cyclohexyl-2-
nitrobenzamide [2]

Target Prediction (3-

F, 5-NO2)

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/n P2₁/c

Z (Molecules/Cell) 4 4 4

Amide Twist Angle ~29.9° ~65° (Steric clash) ~20-30° (Planar)

H-Bond Motif 1D Chains (C4) Dimers/Chains 1D Chains
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Conformational Analysis
The specific substitution pattern (3,5-disubstituted) is crucial. Unlike ortho-substituted analogs

(2-nitro), the 3,5-pattern lacks steric hindrance near the amide bond.

Hypothesis: The amide plane will remain relatively coplanar with the phenyl ring (Twist angle

< 30°), maximizing

-conjugation.

Cyclohexyl Ring: Will adopt the lowest-energy chair conformation with the amide nitrogen in

the equatorial position to minimize 1,3-diaxial interactions.

Supramolecular Architecture (Packing Forces)
The crystal lattice is stabilized by a hierarchy of intermolecular forces. The analysis must

validate the following motifs:

Primary Motif (Strong):N–H···O=C Hydrogen Bonds.

The amide proton (Donor) binds to the carbonyl oxygen (Acceptor) of a neighboring

molecule.

Geometry:

Å;

.

Result: Formation of infinite

chains running parallel to the crystallographic b-axis.

Secondary Motif (Weak):C–H···F and C–H···O(Nitro).

The Fluorine atom at position 3 acts as a weak acceptor for aromatic C-H donors.

The Nitro group (position 5) often participates in "shearing" interactions, linking the 1D

chains into 2D sheets.
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Visualization of Workflows
Diagram 1: Synthesis & Crystallization Workflow
This flowchart outlines the critical path from raw materials to diffraction-quality crystals.
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Caption: Step-by-step protocol for synthesizing and isolating single crystals of the target

benzamide.

Diagram 2: Crystal Packing Logic
This diagram illustrates the hierarchy of intermolecular forces expected in the lattice.
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Caption: Hierarchical assembly of the crystal lattice driven by H-bonding and weak electrostatic

contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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